molecular formula C7H5Cl2NO2 B053012 2-Chloro-6-methoxypyridine-4-carbonyl chloride CAS No. 116853-97-5

2-Chloro-6-methoxypyridine-4-carbonyl chloride

Cat. No.: B053012
CAS No.: 116853-97-5
M. Wt: 206.02 g/mol
InChI Key: RITCMXVSFUDYGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Chloro-6-methoxypyridine-4-carbonyl chloride involves its reactivity towards nucleophiles and its ability to form stable intermediates in coupling reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting partners .

Biological Activity

2-Chloro-6-methoxypyridine-4-carbonyl chloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Chemical Formula : C_8H_7ClN_2O_2
  • Molecular Weight : 188.60 g/mol
  • CAS Number : 116853-97-5

Mechanisms of Biological Activity

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to altered metabolic pathways in cells.
  • Receptor Interaction : It interacts with various receptors, potentially modulating signaling pathways crucial for cell proliferation and survival.
  • Antiproliferative Effects : Studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound:

  • Case Study 1 : A study demonstrated that this compound exhibited significant antiproliferative activity against human lung adenocarcinoma (A549) cells with an IC50 value of approximately 10 µM, indicating its potential as a therapeutic agent against lung cancer .
  • Case Study 2 : Another investigation revealed that it inhibited the growth of melanoma cells (A375) with an IC50 of 5.7 µM, suggesting selective cytotoxicity towards malignant cells .

The mechanism by which this compound exerts its anticancer effects includes:

  • Induction of apoptosis through activation of caspases.
  • Inhibition of cell cycle progression at the G1/S checkpoint.
  • Modulation of signaling pathways associated with cell survival and proliferation.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

  • Absorption : The compound demonstrates good gastrointestinal absorption.
  • Distribution : It is expected to distribute widely in tissues due to its lipophilicity.
  • Metabolism : Metabolic pathways involve hydroxylation and conjugation, leading to various metabolites that may also exhibit biological activity.

Data Summary Table

PropertyValue
Molecular Weight188.60 g/mol
CAS Number116853-97-5
Anticancer Activity (A549)IC50 ~ 10 µM
Anticancer Activity (A375)IC50 ~ 5.7 µM
AbsorptionGood gastrointestinal absorption
DistributionWide tissue distribution

Properties

IUPAC Name

2-chloro-6-methoxypyridine-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c1-12-6-3-4(7(9)11)2-5(8)10-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITCMXVSFUDYGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC(=C1)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381949
Record name 2-chloro-6-methoxypyridine-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116853-97-5
Record name 2-chloro-6-methoxypyridine-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-methoxyisonicotinoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.